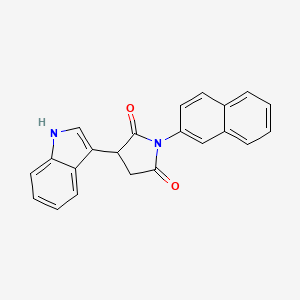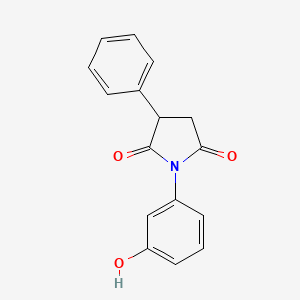![molecular formula C23H23BrN2O2 B4082568 5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4082568.png)
5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide
Übersicht
Beschreibung
5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide is a chemical compound that belongs to the class of furamide derivatives. It is a potent and selective antagonist of the orexin-1 receptor, a neuropeptide that plays a crucial role in regulating wakefulness and sleep. The compound has shown promising results in scientific research, particularly in the field of neuroscience, and has potential applications in the treatment of sleep disorders and other neurological conditions.
Wirkmechanismus
The orexin-1 receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus. It is involved in the regulation of wakefulness and arousal by promoting the release of neurotransmitters such as dopamine and norepinephrine. 5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide acts as a selective antagonist of the orexin-1 receptor, blocking its activity and reducing the release of neurotransmitters that promote wakefulness.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide can effectively induce sleep in animal models, with minimal side effects. It has also been shown to reduce food intake and body weight in rats, suggesting potential applications in the treatment of obesity and related metabolic disorders. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide in lab experiments is its selectivity for the orexin-1 receptor, which allows for precise manipulation of the orexin system without affecting other neurotransmitter systems. However, the compound's potency and efficacy may vary depending on the experimental conditions and the species being studied, which can limit its usefulness in certain contexts.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide and its applications in neuroscience and medicine. These include:
1. Further studies on the compound's mechanism of action and its effects on neurotransmitter systems other than orexin.
2. Clinical trials to evaluate the safety and efficacy of the compound in humans, particularly in the treatment of sleep disorders and obesity.
3. Development of more potent and selective orexin receptor antagonists based on the structure of 5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide.
4. Investigation of the potential applications of the compound in other neurological conditions, such as depression and anxiety.
5. Exploration of the use of 5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide as a research tool to study the orexin system and its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
The orexin system has been implicated in the regulation of various physiological processes, including sleep-wake cycles, appetite, and energy balance. The discovery of selective orexin receptor antagonists, such as 5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide, has opened up new avenues for research into the orexin system and its potential therapeutic applications. Studies have shown that this compound can effectively block the orexin-1 receptor and induce sleep in animal models, making it a promising candidate for the treatment of sleep disorders.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c24-19-8-6-18(7-9-19)21-12-13-22(28-21)23(27)25-20-10-4-17(5-11-20)16-26-14-2-1-3-15-26/h4-13H,1-3,14-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNQZSVIGOREMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone](/img/structure/B4082488.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)thio]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4082496.png)
![methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4082506.png)


![ethyl 3-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082531.png)
![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4082539.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4082557.png)
![3-(4-methoxyphenyl)-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4082558.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4082562.png)
![N-[4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4082573.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4082576.png)
